5'-Octanoyl fdurd is classified as a nucleoside analog and falls under the category of antimetabolites, which are compounds that interfere with normal metabolic processes, particularly in the synthesis of nucleic acids. Its synthesis often involves modifying existing nucleoside structures to improve their efficacy against cancer cells. The octanoyl group enhances lipophilicity, potentially improving cellular uptake compared to its parent compound, 5-fluoro-2'-deoxyuridine.
The synthesis of 5'-Octanoyl fdurd typically involves several key steps:
Typical conditions for the acylation might include:
The molecular formula for 5'-Octanoyl fdurd is . The structural features include:
The compound's stereochemistry is essential for its biological activity, with specific configurations around the sugar moiety impacting its interaction with biological targets.
In biological systems, 5'-Octanoyl fdurd can participate in several key reactions:
The mechanism of action for 5'-Octanoyl fdurd involves several pathways:
5'-Octanoyl fdurd has significant potential in various scientific fields:
5'-Octanoyl FdUrd (5'-octanoyl-5-fluoro-2'-deoxyuridine) is an acylated derivative of the nucleoside analog 5-fluoro-2'-deoxyuridine (FdURD). Its molecular formula is C₁₇H₂₅FN₂O₆, with a systematic IUPAC name identifying it as an ester formed by the conjugation of octanoic acid to the 5'-hydroxy group of 5-fluoro-2'-deoxyuridine [10]. This modification preserves the core structure of FdURD—a fluorinated uracil base linked to a deoxyribose sugar—while the octanoyl group introduces a lipophilic C8 acyl chain at the 5'-position. The fluorine atom at the C5 position of the pyrimidine ring remains the key pharmacophore, enabling mechanistic similarities to parent compounds like 5-fluorouracil (5-FU) [5] [9].
Nomenclature for such analogs follows standard biochemical conventions:
Structurally related analogs include:
Table 1: Structural Comparison of Acylated FdURD Analogs
Compound | CAS Number | Modification Site | Molecular Formula |
---|---|---|---|
5'-Octanoyl FdUrd | Not specified | 5'-OH | C₁₇H₂₅FN₂O₆ |
3'-Octanoyl-5-fluoro-2'-deoxyuridine | 86977-19-7 | 3'-OH | C₁₇H₂₅FN₂O₆ |
3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine | 3415-70-1 | 3'-OH and 5'-OH | C₂₅H₃₉FN₂O₇ |
The genesis of fluoropyrimidines dates to the 1950s with Charles Heidelberger’s landmark synthesis of 5-fluorouracil (5-FU), designed to inhibit thymidylate synthase (Thymidylate Synthase) by mimicking uracil [5] [7]. 5-FU’s clinical adoption revealed limitations: rapid catabolism by dihydropyrimidine dehydrogenase (80% degraded in the liver) and dose-limiting toxicity to healthy tissues [7]. This spurred development of prodrugs and analogs with improved pharmacokinetics, including:
5-FUdR itself faced challenges: poor membrane permeability due to high polarity and susceptibility to phosphorolytic cleavage. Acyl modifications emerged in the 1970s–1990s to enhance lipophilicity. For example, 3',5'-dioctanoyl-FdURD demonstrated improved cellular uptake by increasing log P (octanol-water partition coefficient), a strategy validated for antiviral and antitumor nucleosides [8]. 5'-Octanoyl FdUrd represents an evolution of this approach, optimizing bioavailability while retaining enzymatic convertibility to FdUMP [9].
Table 2: Milestones in Fluoropyrimidine Development
Era | Key Advancement | Clinical/Research Impact |
---|---|---|
1950s | Synthesis of 5-fluorouracil (5-FU) | First antimetabolite for solid tumors (colorectal, breast) |
1960s–1980s | Development of 5-fluoro-2'-deoxyuridine (Floxuridine) | Higher potency than 5-FU via direct Thymidylate Synthase inhibition |
1990s–2000s | Acyl-modified prodrugs (e.g., dioctanoyl-FdURD) | Enhanced lipid solubility and tumor targeting |
Acyl modifications serve as a cornerstone in prodrug design for fluoropyrimidines. The 5'-octanoyl group in 5'-Octanoyl FdUrd functions as a promoiety that masks polar sugar hydroxyl groups, conferring three key advantages:
Enhanced Lipophilicity:Octanoylation reduces molecular polarity, significantly improving passive diffusion across lipid bilayers. For instance, dioctanoyl-FdURD analogs exhibit log P values >2.0, contrasting with Floxuridine’s log P <−1.0 [8]. This facilitates intracellular accumulation in target tissues.
Controlled Enzymatic Activation:Intracellular esterases hydrolyze the octanoyl group, regenerating active Floxuridine. This hydrolysis is often tumor-selective due to elevated esterase expression in malignancies. For example, prostate-specific antigen (PSA) cleaves peptide-linked acyl groups in prodrugs like HSSKLQ-Leu-Aib-FdURD, releasing 5-fluoro-2'-deoxyuridine specifically in prostate cancer cells [3].
Reduced Systemic Toxicity:By limiting premature activation, acyl prodrugs minimize off-target effects. The octanoyl chain delays hydrolysis until cellular internalization, reducing systemic exposure to free 5-fluoro-2'-deoxyuridine [8] [9].
Table 3: Impact of Acyl Modifications on Prodrug Properties
Property | Floxuridine (FdURD) | 5'-Octanoyl FdUrd Analogs | Functional Advantage |
---|---|---|---|
Log P | −0.7 to −1.2 | 1.5–2.5 | Improved membrane permeation |
Aqueous Solubility | High | Low | Reduced renal clearance |
Activation Mechanism | Kinase phosphorylation | Esterase hydrolysis | Tumor-selective activation |
In oncology, this strategy aligns with broader efforts to refine therapeutic indices. Acylated fluoropyrimidines exemplify rational prodrug design—balancing lipophilicity for delivery and hydrolysability for activation—to exploit metabolic vulnerabilities in cancer while sparing normal cells [3] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: